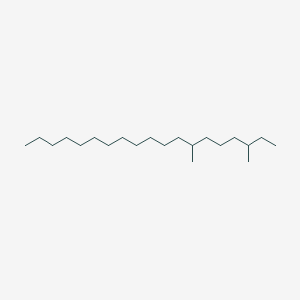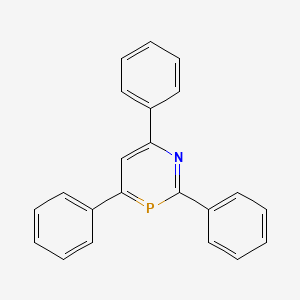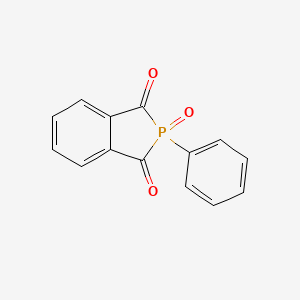
6-Hydroxy-2-methyl-8-oxonon-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2-methyl-8-oxonon-2-enoic acid is an organic compound with a complex structure that includes hydroxyl, methyl, and oxo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methyl-8-oxonon-2-enoic acid can be achieved through several synthetic routes. One common method involves the oxidation of 2-methyl-8-oxonon-2-enoic acid using a suitable oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-2-methyl-8-oxonon-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.
Major Products Formed
Oxidation: Formation of 6-oxo-2-methyl-8-oxonon-2-enoic acid.
Reduction: Formation of 6-hydroxy-2-methyl-8-hydroxynon-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Hydroxy-2-methyl-8-oxonon-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2-methyl-8-oxonon-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and oxo groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and metabolic processes. Additionally, the compound’s structure allows it to participate in redox reactions, further modulating its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-8-oxonon-2-enoic acid: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
6-Hydroxy-2-methyl-8-hydroxynon-2-enoic acid: Contains an additional hydroxyl group, leading to increased polarity and potential for hydrogen bonding.
6-Oxo-2-methyl-8-oxonon-2-enoic acid: Contains an additional oxo group, affecting its redox properties and reactivity.
Uniqueness
6-Hydroxy-2-methyl-8-oxonon-2-enoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
113597-22-1 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
6-hydroxy-2-methyl-8-oxonon-2-enoic acid |
InChI |
InChI=1S/C10H16O4/c1-7(10(13)14)4-3-5-9(12)6-8(2)11/h4,9,12H,3,5-6H2,1-2H3,(H,13,14) |
Clé InChI |
VJYLNJKQJSNMLB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(CCC=C(C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)

![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)

![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)


